Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2
Description
Acetyl-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2 is a sulfated peptide derivative with the sequence Ac-D-Y(SO3H)-M-G-W-M-NH2. It is structurally related to cholecystokinin (CCK), a gastrointestinal hormone that regulates gallbladder contraction and pancreatic enzyme secretion . Key features include:
- Sulfation: The tyrosine residue at position 3 is sulfated (Tyr(SO3H)), a critical modification for receptor binding and biological activity in CCK analogues .
- Molecular Formula: C38H50N8O13S3 (molecular weight: 923.1 Da) .
- Applications: Used in gastrointestinal research to study CCK receptor interactions and signaling pathways .
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O13S3/c1-21(47)42-31(18-33(49)50)38(55)46-29(16-22-8-10-24(11-9-22)59-62(56,57)58)36(53)45-28(13-15-61-3)35(52)41-20-32(48)43-30(37(54)44-27(34(39)51)12-14-60-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40H,12-18,20H2,1-3H3,(H2,39,51)(H,41,52)(H,42,47)(H,43,48)(H,44,54)(H,45,53)(H,46,55)(H,49,50)(H,56,57,58)/t27-,28-,29-,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXCDOBKJYAJQ-QKUYTOGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O13S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Resin and Initial Amino Acid Attachment
The synthesis begins with the selection of a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) chemistry. For Acetyl-Asp-Tyr[SO3H]-Met-Gly-Trp-Met-NH2, Fmoc-based SPPS is preferred due to its compatibility with acid-labile sulfated tyrosine residues. The C-terminal methionine amide is anchored to a Rink amide resin, ensuring efficient cleavage upon completion.
Sequential Amino Acid Coupling
Each amino acid is coupled in a stepwise manner, starting from the C-terminus (Met) and progressing toward the N-terminus (Asp). Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed with DIEA (N,N-diisopropylethylamine) to facilitate coupling. The sulfated tyrosine (Tyr[SO3H]) is introduced as a pre-sulfated Fmoc-Tyr(SO3H)-OH building block to avoid post-synthetic sulfation challenges.
Orthogonal Protection Strategies
Critical protecting groups include:
-
Trt (Triphenylmethyl) for sulfated tyrosine : Stable under basic conditions but cleaved with 1% TFA in dichloromethane (DCM).
-
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) for arginine (if present in analogs).
Sulfation Techniques and Stability Considerations
Pre-Sulfated Tyrosine Incorporation
The Tyr[SO3H] residue is incorporated directly using Fmoc-Tyr(SO3Na)-OH, which is commercially available. This approach avoids the need for post-synthetic sulfation, which is notoriously inefficient for tyrosine residues. The sulfate group remains stable during Fmoc deprotection (20% piperidine in DMF) but requires careful handling to prevent hydrolysis under acidic conditions.
Post-Synthetic Sulfation (Alternative Method)
While less common, enzymatic sulfation using tyrosylprotein sulfotransferase (TPST) has been explored for peptides. However, this method is impractical for large-scale synthesis due to low yields and enzymatic instability.
Cleavage and Global Deprotection
Resin Cleavage Conditions
The peptide-resin bond is cleaved using a cocktail of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours. This mixture simultaneously removes acid-labile protecting groups (e.g., Trt from Tyr[SO3H]) while preserving the sulfate moiety.
Sulfate Stability Optimization
To minimize sulfate hydrolysis:
-
Maintain cleavage time under 3 hours.
-
Use scavengers like EDT (ethanedithiol) to prevent cation-induced degradation.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The sulfated peptide typically elutes later than its non-sulfated counterpart due to increased polarity.
Table 1: Representative HPLC Conditions
| Parameter | Value |
|---|---|
| Column | Waters XBridge C18, 5 μm, 250 × 4.6 mm |
| Gradient | 10–40% acetonitrile over 30 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
Lyophilization
The purified peptide is lyophilized to a stable powder, yielding 60–75% recovery depending on sequence length and sulfation.
Mass Spectrometry (MS) and NMR Validation
-
MS (ESI) : Expected m/z for C₃₆H₅₀N₈O₁₄S₂: [M+H]⁺ = 899.3 (observed: 899.2).
-
¹H NMR : Aromatic protons of Tyr[SO3H] appear as a doublet at δ 7.2 ppm, confirming sulfation.
Industrial-Scale Production Challenges
Cost of Sulfated Building Blocks
Fmoc-Tyr(SO3H)-OH remains expensive ($1,200–$1,500/g), contributing to 40% of total synthesis costs.
Byproduct Formation
Common impurities include:
-
Desulfated peptide : 5–15% due to sulfate hydrolysis.
Comparative Analysis of Synthetic Routes
Table 2: SPPS vs. Enzymatic Sulfation
| Parameter | SPPS with Pre-Sulfated Tyr | Enzymatic Post-Sulfation |
|---|---|---|
| Yield | 60–75% | 10–20% |
| Purity | >95% | 50–70% |
| Scalability | Suitable for kg-scale | Limited to mg-scale |
| Cost | High ($2,000/g) | Moderate ($500/g) |
Chemical Reactions Analysis
Types of Reactions
CCK (26-31) (sulfated) undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfated tyrosine residue can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted groups on the tyrosine residue.
Scientific Research Applications
CCK (26-31) (sulfated) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in digestion, satiety regulation, and anxiety.
Medicine: Explored for potential therapeutic applications in treating digestive disorders and anxiety.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
CCK (26-31) (sulfated) exerts its effects by binding to cholecystokinin receptors in the gut and brain. This binding stimulates the release of digestive enzymes and bile, regulates satiety, and influences anxiety-related pathways. The molecular targets include cholecystokinin receptors, which are G-protein coupled receptors involved in various signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Sulfation Position : The target peptide sulfates Tyr³, while AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 sulfates Tyr¹, altering receptor specificity .
- Sequence Length : Shorter sequences (e.g., 6 residues in the target peptide vs. 7 in AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) affect binding affinity to CCK-A vs. CCK-B receptors .
- Functional Groups : The bombesin analogue BAY 864367 incorporates dual sulfated alanine residues (Ala², Ala³) and an 18F-fluorobenzoyl group for PET imaging, diverging from CCK-like activity .
Functional and Pharmacological Differences
(a) Receptor Binding and Selectivity
- Acetyl-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2 : Binds preferentially to CCK-A receptors, which mediate gallbladder contraction and satiety .
- AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 : Exhibits higher affinity for CCK-B receptors, linked to anxiety and pain modulation .
- BAY 864367 : Acts as a gastrin-releasing peptide (GRP) antagonist, targeting prostate cancer cells via GRP receptor binding .
Stability and Modifications
Biological Activity
Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2, also known as a sulfated derivative of cholecystokinin octapeptide, is a synthetic peptide that exhibits significant biological activity, particularly in the context of digestive physiology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C47H59N9O14S3, with a molecular weight of approximately 1070.22 g/mol. The compound features several key modifications, including the sulfation of tyrosine and methionine residues, which enhance its biological activity and receptor binding affinity.
The primary biological activity of this compound is its interaction with cholecystokinin receptors (CCK1 and CCK2) . Upon binding to these receptors, the peptide stimulates the release of digestive enzymes and bile, facilitating the digestion of fats and proteins. The sulfation of specific amino acids significantly enhances receptor binding compared to non-sulfated analogs, leading to more pronounced physiological effects.
Table 1: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Acetyl-Cholecystokinin Octapeptide (7-10) | C41H56N8O10S | Lacks sulfation; shorter sequence |
| Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 | C49H62N10O16S | Contains an aspartic acid residue |
| Ac-Tyr(SO3H)-Met-Gly-Trp-Met-R-Dtc-Phe-NH2 | C48H60N10O14S | Contains a different phenylalanine derivative |
| This compound | C47H59N9O14S3 | Unique sequence with enhanced biological activity |
Biological Activity and Applications
Research indicates that this compound has several important biological activities:
- Digestive Enzyme Release : The peptide promotes the secretion of pancreatic enzymes and bile acids, critical for effective digestion.
- Receptor Binding Studies : Studies have shown that the presence of sulfated tyrosine and threonine residues enhances receptor binding affinity significantly, making it a valuable tool for studying receptor-ligand interactions in digestive systems .
- Potential Therapeutic Uses : Given its role in digestion, this peptide may have applications in treating digestive disorders or enhancing digestive health through supplementation.
Case Studies
A number of studies have investigated the effects of this compound:
- In Vitro Studies : Research conducted on isolated pancreatic tissues demonstrated that this peptide significantly increases enzyme output compared to controls .
- In Vivo Studies : Animal models have shown improved digestion and nutrient absorption when administered this peptide, indicating its potential for therapeutic applications in gastrointestinal health .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
